molecular formula C18H12N2O2 B12576882 4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde CAS No. 609356-03-8

4,4'-(Pyrimidine-4,6-diyl)dibenzaldehyde

Cat. No.: B12576882
CAS No.: 609356-03-8
M. Wt: 288.3 g/mol
InChI Key: FHXLRRTWAYYFLD-UHFFFAOYSA-N
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Description

4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde is an organic compound characterized by the presence of a pyrimidine ring substituted with two benzaldehyde groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde typically involves the reaction of pyrimidine derivatives with benzaldehyde under specific conditions. One common method involves the use of a pyrimidine precursor, which is reacted with benzaldehyde in the presence of a catalyst such as piperidine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and chromatography are often employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4,4’-(Pyrimidine-4,6-diyl)dibenzoic acid.

    Reduction: 4,4’-(Pyrimidine-4,6-diyl)dibenzyl alcohol.

    Substitution: Functionalized pyrimidine derivatives with different substituents on the pyrimidine ring.

Scientific Research Applications

4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, its ability to participate in redox reactions allows it to influence cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(Benzoselenadiazole-4,7-diyl)dibenzaldehyde
  • 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde
  • 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde

Uniqueness

4,4’-(Pyrimidine-4,6-diyl)dibenzaldehyde is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in various fields of research.

Properties

CAS No.

609356-03-8

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

4-[6-(4-formylphenyl)pyrimidin-4-yl]benzaldehyde

InChI

InChI=1S/C18H12N2O2/c21-10-13-1-5-15(6-2-13)17-9-18(20-12-19-17)16-7-3-14(11-22)4-8-16/h1-12H

InChI Key

FHXLRRTWAYYFLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=NC=N2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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